molecular formula C15H7ClF4N2 B12342295 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline

4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline

Katalognummer: B12342295
Molekulargewicht: 326.67 g/mol
InChI-Schlüssel: GZVZBNADUKENMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-7-methylquinazoline
  • 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)quinazoline

Uniqueness

4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline is unique due to the specific arrangement of its fluorine atoms and the presence of a chloro group. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C15H7ClF4N2

Molekulargewicht

326.67 g/mol

IUPAC-Name

4-chloro-2-[difluoro-(4-fluorophenyl)methyl]-8-fluoroquinazoline

InChI

InChI=1S/C15H7ClF4N2/c16-13-10-2-1-3-11(18)12(10)21-14(22-13)15(19,20)8-4-6-9(17)7-5-8/h1-7H

InChI-Schlüssel

GZVZBNADUKENMK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(C3=CC=C(C=C3)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.